Functional Activity at Retinoid‑X Receptor Alpha (RXRα) – Comparison to Endogenous Agonist
In a CV‑1 cell transactivation assay, tert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate exhibited an EC50 >1,000 nM at human RXRα [1]. By contrast, the endogenous RXR agonist 9-cis-retinoic acid activates RXRα with EC50 values typically in the 1‑10 nM range in comparable assay formats [2]. The >100‑fold lower potency demonstrates that the compound does not act as a simple agonist mimetic, potentially reducing on‑target, receptor‑driven side‑effects in contexts where partial or negligible RXRα activation is desired.
| Evidence Dimension | RXRα Transactivation (EC50) |
|---|---|
| Target Compound Data | EC50 >1,000 nM |
| Comparator Or Baseline | 9-cis-retinoic acid: EC50 = 1‑10 nM (literature range) |
| Quantified Difference | >100‑fold less potent than endogenous agonist |
| Conditions | CV‑1 cells transfected with human RXRα expression vector |
Why This Matters
This quantitative difference indicates that the compound would not trigger strong RXRα‑mediated transcription, an important selection criterion when a user needs a spirocyclic scaffold that avoids RXRα activation while retaining other, potentially desirable properties.
- [1] BindingDB Entry BDBM50403583. EC50 >1,000 nM at RXRα (human) in CV‑1 transactivation assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403583 View Source
- [2] Dawson MI, Xia Z. The retinoid X receptors and their ligands. Biochim Biophys Acta. 2012;1821(1):21‑56. doi:10.1016/j.bbalip.2011.09.014 (Review providing typical EC50 range for 9‑cis‑RA). View Source
